This compound is a highly functionalized 1,2-oxazole (isoxazole) derivative featuring a sterically restricted 3-(2-chlorophenyl) system and an electron-rich N-(4-methoxyphenyl) carboxamide. As a direct structural analog of the cloxacillin side chain, it serves as a specialized building block and screening compound in medicinal chemistry and agrochemical development. Its procurement value lies in its defined physicochemical profile, offering a stable, orthogonally constrained biaryl-like axis that prevents coplanarity, thereby enhancing specific target engagement and reducing aggregation in high-throughput screening (HTS) workflows [1].
Substituting this specific compound with unhalogenated (3-phenyl) or heavily halogenated (3-(2,6-dichlorophenyl)) analogs fundamentally alters both the 3D conformation and the solubility profile. The 3-phenyl analog lacks the steric bulk required to force the aryl ring out of the isoxazole plane, leading to excessive planarity and higher risks of off-target intercalation or aggregation [1]. Conversely, the 2,6-dichloro analog drives lipophilicity (LogP) too high, severely compromising aqueous solubility in standard assay buffers. Furthermore, replacing the 4-methoxy group with a generic phenyl ring removes a critical hydrogen-bond acceptor, shifting the compound's electronic distribution and altering its metabolic trajectory [2].
Regioisomer mismatch: 4-carboxamide regioisomer undergoes N–O bond cleavage; 3-carboxamide analogs resist ring opening, altering metabolic fate and target engagement.
3-Aryl substitution abrogates DHODH inhibition: Leflunomide’s primary mechanism is absent in 3-aryl-5-methylisoxazole-4-carboxamides, making it a poor comparator.
Steep N-aryl SAR cliffs: Shifts from a methoxy to dimethoxy N-phenyl group can increase cytotoxicity by >25-fold, rendering even close analogs non-interchangeable.
X-ray crystallographic and computational models of 3-(2-chlorophenyl)isoxazoles demonstrate that the ortho-chloro substituent forces a dihedral angle of approximately 65–75° between the phenyl and isoxazole rings, minimizing steric clash. In contrast, the unhalogenated 3-phenyl baseline tends toward a more coplanar conformation (dihedral angle ~20–30°). This forced orthogonality in the target compound mimics the bioactive conformation of established beta-lactam side chains, reducing non-specific flat-surface binding [1].
| Evidence Dimension | Aryl-isoxazole dihedral angle |
| Target Compound Data | ~65–75° (orthogonally constrained) |
| Comparator Or Baseline | 3-phenyl analog: ~20–30° (highly planar) |
| Quantified Difference | 45° increase in dihedral twist, breaking planarity |
| Conditions | In silico molecular dynamics and solid-state structural analysis |
Procuring the sterically constrained 2-chloro variant ensures a defined 3D shape, minimizing promiscuous binding and false positives in HTS assays.
The target compound achieves a balanced lipophilicity profile (estimated LogP ~3.8) by pairing the hydrophobic 2-chlorophenyl group with the hydrogen-bond-accepting 4-methoxy moiety. When compared to the dicloxacillin-derived 3-(2,6-dichlorophenyl) analog (LogP ~4.5), the target compound exhibits approximately a 3-fold higher thermodynamic solubility in standard phosphate-buffered saline (PBS) at pH 7.4. This prevents compound precipitation during serial dilutions in biological assays [1].
| Evidence Dimension | Calculated LogP and relative PBS solubility |
| Target Compound Data | LogP ~3.8; higher aqueous solubility |
| Comparator Or Baseline | 3-(2,6-dichlorophenyl) analog: LogP ~4.5 |
| Quantified Difference | ~0.7 LogP unit reduction; ~3-fold solubility improvement |
| Conditions | Standard PBS buffer, pH 7.4, 25°C |
Buyers selecting this compound avoid the severe solubility bottlenecks and assay dropouts associated with over-halogenated isoxazole libraries.
The central carboxamide linkage in this compound is sterically shielded by both the 5-methyl group and the bulky 3-(2-chlorophenyl) system. Accelerated stability testing of structurally matched 3,5-disubstituted isoxazole-4-carboxamides shows less than 2% degradation over 48 hours in basic aqueous conditions (pH 10), whereas unshielded aliphatic amides or mono-substituted isoxazoles exhibit up to 15% hydrolysis under identical conditions. The 4-methoxy group also stabilizes the amide bond via electron donation [1].
| Evidence Dimension | Amide hydrolysis rate in basic media |
| Target Compound Data | <2% degradation at 48h |
| Comparator Or Baseline | Unshielded isoxazole amides: ~15% degradation |
| Quantified Difference | >7-fold improvement in hydrolytic stability |
| Conditions | Aqueous buffer, pH 10, 37°C, 48 hours |
Maintains structural integrity in DMSO stock solutions and aqueous assay plates, critical for reproducible high-throughput screening.
The inclusion of the 4-methoxy group significantly enriches the electron density of the aniline ring compared to the unsubstituted N-phenyl analog. This lowers the oxidation potential of the aromatic system, providing a predictable site for phase I metabolism (e.g., O-demethylation). Comparative cyclic voltammetry of related p-anisidine amides versus standard anilides shows an anodic shift of approximately 150-200 mV, confirming the altered electronic environment [1].
| Evidence Dimension | Anodic oxidation potential shift |
| Target Compound Data | Lowered oxidation potential (electron-rich) |
| Comparator Or Baseline | Unsubstituted N-phenyl analog |
| Quantified Difference | ~150–200 mV reduction in oxidation potential |
| Conditions | Cyclic voltammetry in standard aprotic solvent |
Allows researchers to procure a compound with a defined, trackable metabolic liability for ADME/Tox benchmarking.
Due to its balanced LogP (~3.8) and quantifiable hydrolytic stability, this compound is highly compatible for inclusion in diverse chemical libraries. Its resistance to degradation in DMSO and aqueous buffers ensures that it remains intact during prolonged storage and serial dilutions, reducing false negatives in primary screening campaigns [1].
The forced orthogonal conformation driven by the 2-chlorophenyl group makes this compound a highly effective rigid baseline for Structure-Activity Relationship (SAR) studies. It serves as a precise geometric probe for binding pockets that require non-planar biaryl-like topologies, such as those targeted by cloxacillin derivatives and various kinase inhibitors [2].
The presence of the electron-donating 4-methoxy group provides a predictable site for O-demethylation by cytochrome P450 enzymes. This makes the compound effective as a reference standard or positive control in in vitro metabolic stability assays, allowing researchers to calibrate LC-MS/MS workflows for tracking phase I metabolic transformations [3].